molecular formula C12H25NO B072619 Dodecanamide CAS No. 1120-16-7

Dodecanamide

Cat. No.: B072619
CAS No.: 1120-16-7
M. Wt: 199.33 g/mol
InChI Key: ILRSCQWREDREME-UHFFFAOYSA-N
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Description

Dodecanamide, also known as this compound, is a nonionic surfactant commonly used in various industrial and consumer products. It is derived from lauric acid, a fatty acid found in coconut oil and palm kernel oil. This compound is known for its excellent emulsifying, foaming, and stabilizing properties, making it a popular ingredient in detergents, shampoos, and other personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide can be synthesized through the reaction of lauric acid with ammonia or amines. One common method involves the reaction of lauric acid with hydroxyethylethylene diamine in the presence of a solvent like toluene. The reaction is carried out at a temperature of 140 to 160°C for 2 to 5 hours. The resulting product is then purified to obtain lauramide .

Industrial Production Methods

In industrial settings, lauramide is often produced by reacting lauric acid with diethanolamine. This reaction typically occurs at elevated temperatures and may involve catalysts to increase the reaction rate. The product is then purified through various methods, such as distillation or crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fatty acid chain length (12 carbons) and its ability to form stable emulsions and foams. Its nonionic nature makes it less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .

Properties

IUPAC Name

dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSCQWREDREME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022146
Record name Dodecanamide
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Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-16-7
Record name Dodecanamide
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Record name Dodecanamide
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Record name Lauramide
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Record name Dodecanamide
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Record name Dodecanamide
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Record name Lauramide
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Record name LAURAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Lauramide compounds are amides derived from lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. The general structure consists of a 12-carbon alkyl chain (C12H25) linked to a nitrogen atom through a carbonyl group (CONH). The nitrogen atom can be further substituted with various groups, leading to diverse lauramide derivatives with unique properties.

ANone: Lauramide diethanolamine (LDEA) is a common lauramide derivative. Its molecular formula is C16H35NO3 and its molecular weight is 289.45 g/mol.

A: The long alkyl chain of lauramide derivatives contributes to their hydrophobic nature. This hydrophobicity makes them compatible with nonpolar substances like oils and fats, enabling their use in applications such as emulsifiers, foam stabilizers, and thickeners in various formulations, including cosmetics, detergents, and personal care products. [, , , ]

A: The amide group (CONH) introduces polarity to lauramide molecules, enabling some water solubility, especially when the nitrogen atom is further substituted with polar groups like hydroxyl groups in LDEA. This polarity contributes to their surfactant properties, allowing them to interact at interfaces between polar and nonpolar phases. [, , , ]

A: Yes, a two-year dermal study was conducted on F344/N rats and B6C3F1 mice exposed to lauramide diethanolamine. While no carcinogenic activity was observed in male rats or mice, there was some evidence of carcinogenic activity in female mice, attributed to free diethanolamine present as a contaminant. []

A: The study found increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the site of application in both rats and mice. []

A: Yes, cases of allergic contact dermatitis have been reported for both cocamide diethanolamine and lauramide diethanolamine present in shampoo formulations. []

A: Lauramide derivatives find use in various industries and products. [, , , ] Some common applications include:

  • Pharmaceuticals: Potential drug delivery systems. [, ]

A: Lauramide arginine ethyl ester (LAE) has shown antimicrobial activity, specifically against Gardnerella vaginalis biofilms. [, , ]

A: The length and nature of the alkyl chain and the substituents on the nitrogen atom significantly impact their properties, affecting their solubility, foaming ability, emulsifying properties, and biological activity. These structural variations allow for tailoring of lauramide derivatives for specific applications. [, , ]

ANone: Research continues to explore and improve the applications of lauramide compounds. Current areas of interest include:

  • Drug Delivery: Investigating the potential of lauramide-based vesicles for drug delivery, particularly for transdermal applications. [, ]
  • Antimicrobial Activity: Studying the effectiveness of LAE and related compounds against various microorganisms, including their synergistic effects with conventional antibiotics. [, , ]
  • Bio-based Surfactants: Developing environmentally friendly surfactants derived from renewable resources like lauric acid, aiming for improved biodegradability and reduced environmental impact. [, , ]

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